molecular formula C16H13F2N3O2 B2774867 N-(3,5-difluorophenyl)-6,7-dimethoxyquinazolin-4-amine CAS No. 477859-82-8

N-(3,5-difluorophenyl)-6,7-dimethoxyquinazolin-4-amine

Cat. No.: B2774867
CAS No.: 477859-82-8
M. Wt: 317.296
InChI Key: MBFJJNVYRYFTEP-UHFFFAOYSA-N
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Description

N-(3,5-difluorophenyl)-6,7-dimethoxyquinazolin-4-amine is a synthetic organic compound that belongs to the class of quinazoline derivatives. This compound is characterized by the presence of a quinazoline core substituted with a 3,5-difluorophenyl group and two methoxy groups at positions 6 and 7. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

The synthesis of N-(3,5-difluorophenyl)-6,7-dimethoxyquinazolin-4-amine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Chemical Reactions Analysis

N-(3,5-difluorophenyl)-6,7-dimethoxyquinazolin-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form quinazoline N-oxides.

    Reduction: Reduction reactions can be performed to modify the quinazoline core or the substituents.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions.

    Cyclization: Under certain conditions, the compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols).

Scientific Research Applications

Comparison with Similar Compounds

N-(3,5-difluorophenyl)-6,7-dimethoxyquinazolin-4-amine can be compared with other quinazoline derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern on the quinazoline core, which imparts distinct biological activities and chemical reactivity.

Properties

IUPAC Name

N-(3,5-difluorophenyl)-6,7-dimethoxyquinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F2N3O2/c1-22-14-6-12-13(7-15(14)23-2)19-8-20-16(12)21-11-4-9(17)3-10(18)5-11/h3-8H,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBFJJNVYRYFTEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=CC(=C3)F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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